Technical Monograph: Ethyl Perfluorooctanoate (CAS 3108-24-5)
Technical Monograph: Ethyl Perfluorooctanoate (CAS 3108-24-5)
Chemical Identity, Synthesis, and Applications in Fluorous Chemistry [1]
Executive Summary
Ethyl Perfluorooctanoate (CAS 3108-24-5) is the ethyl ester derivative of perfluorooctanoic acid (PFOA).[1][] Characterized by a perfluorinated carbon tail and a reactive ethyl ester head group, it serves as a critical intermediate in the synthesis of fluorinated surfactants and surface-treatment agents.[1] In drug development and organic synthesis, it functions as a "fluorous tag" precursor, leveraging the unique physicochemical properties of fluorine to facilitate phase-separation techniques.[1] However, its utility is counterbalanced by its regulatory status as a PFOA precursor—a persistent organic pollutant (POP).[1] This guide provides a rigorous technical analysis of its structure, synthesis protocols, and handling requirements under modern safety standards.[1]
Chemical Identity & Structural Analysis[1]
Ethyl perfluorooctanoate consists of a lipophobic and hydrophobic perfluorinated chain (
Table 1: Chemical Identification Data
| Parameter | Detail |
| CAS Number | 3108-24-5 |
| IUPAC Name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
| Synonyms | Ethyl pentadecafluorooctanoate; PFOA ethyl ester |
| Molecular Formula | |
| Molecular Weight | 442.12 g/mol |
| SMILES | CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| InChI Key | JTOFFHFAQBLPTM-UHFFFAOYSA-N |
Structural Significance
The molecule features a perfluoroheptyl tail (
-
High Chemical Stability: The C-F bond (~485 kJ/mol) is one of the strongest in organic chemistry, rendering the tail inert to most metabolic and chemical attacks.[1]
-
Fluorous Phase Affinity: The low polarizability of fluorine allows this compound to dissolve preferentially in fluorous solvents (e.g., perfluorohexane) over organic or aqueous phases, a property exploited in fluorous solid-phase extraction (F-SPE).[1]
Physicochemical Profile
Understanding the physical constants is essential for process design, particularly in distillation and phase separation.[1]
Table 2: Physical Properties
| Property | Value | Context |
| Boiling Point | 167–168 °C | Significantly lower than parent acid (PFOA) due to lack of H-bonding.[1] |
| Density | 1.626 g/cm³ | High density facilitates bottom-layer formation in biphasic extractions.[1] |
| Refractive Index | Characteristic low index of highly fluorinated compounds.[1] | |
| Solubility | Immiscible in water; Soluble in ether, THF, fluorocarbons.[1] | Used to modulate solubility of PFOA in organic synthesis.[1] |
| Appearance | Clear, colorless liquid | Visually indistinguishable from standard organic esters.[1] |
Synthesis & Production Protocols
The primary route to Ethyl Perfluorooctanoate is the acid-catalyzed Fischer esterification of Perfluorooctanoic Acid (PFOA).[1] This reaction transforms the corrosive, solid acid into a volatile, liquid ester.[1]
Experimental Protocol: Acid-Catalyzed Esterification
Note: All procedures must be performed in a fume hood due to the volatility of the ester and toxicity of PFOA.
-
Reagents: Perfluorooctanoic acid (1.0 eq), Absolute Ethanol (excess, ~10 eq), Sulfuric acid (
) or p-Toluenesulfonic acid (pTSA) (0.1 eq).[1] -
Setup: Round-bottom flask equipped with a Dean-Stark trap (if using benzene/toluene azeotrope) or a reflux condenser.
-
Reaction:
-
Workup:
-
Purification: Distillation under reduced pressure (or simple distillation if purity is high) yields the clear ester.[1]
Synthesis Pathway Diagram[1]
Figure 1: Acid-catalyzed conversion of PFOA to its ethyl ester derivative.[1]
Applications in R&D
5.1 Fluorous Chemistry & Tagging
Ethyl perfluorooctanoate serves as a foundational building block for fluorous tags .[1] By reducing the ester to an alcohol (1H,1H-perfluorooctanol), researchers create a "fluorous handle" that can be attached to non-fluorinated substrates.[1]
-
Mechanism: The perfluoroalkyl tail pulls the tagged molecule into the fluorous phase (e.g., FC-72) during extraction, leaving non-tagged impurities in the organic phase.[1]
-
Utility: High-throughput synthesis and purification of complex organic molecules without chromatography.[1]
5.2 Analytical Reference Standard
In environmental science, the ethyl ester is used as a standard to quantify PFOA precursors.[1] It is often monitored to track the degradation of fluorotelomer-based polymers in soil and water matrices.
Safety, Toxicology & Regulatory Context
CRITICAL WARNING: This compound is a precursor to PFOA, a substance of high concern.[1]
6.1 The PFOA Precursor Hazard
Ethyl perfluorooctanoate is not metabolically stable.[1] Upon ingestion or environmental release, it undergoes hydrolysis to regenerate PFOA.[1]
-
Regulatory Status: PFOA and its salts/related compounds are listed under the Stockholm Convention (Annex A) for elimination.[1][3]
-
Health Implications: PFOA is persistent, bioaccumulative, and toxic (PBT).[1] It is linked to hepatotoxicity, immunotoxicity, and developmental defects.[1]
6.2 Degradation Pathway Diagram[1]
Figure 2: Environmental and metabolic hydrolysis of the ester back to the persistent PFOA.[1]
6.3 Handling Protocols
-
Containment: Use only in designated fume hoods with activated carbon filtration.
-
PPE: Nitrile gloves (double-gloved recommended due to solvent carrier effects), safety goggles, and lab coat.[1]
-
Disposal: DO NOT dispose of down the drain. All waste must be segregated as "Fluorinated Organic Waste" for high-temperature incineration.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9554, Perfluorooctanoic acid. Retrieved from [Link]
-
U.S. EPA (2016). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved from [Link]
-
World Health Organization (IARC). Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS).[1][4] IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Retrieved from [Link]
